N-(2-methylphenyl)thian-4-amine can be synthesized through specific chemical reactions involving 2-methylphenylamine and thian-4-amine derivatives. It is classified under amines, specifically aromatic amines, due to the presence of an amine functional group attached to an aromatic ring structure. The compound's molecular formula is , with a molecular weight of approximately 207.34 g/mol.
The synthesis of N-(2-methylphenyl)thian-4-amine typically involves the reaction of 2-methylphenylamine with thian-4-amine under controlled conditions. The process generally requires:
Industrial production may involve large-scale synthesis with optimized conditions for high yield and purity, including purification steps like crystallization and drying.
The molecular structure of N-(2-methylphenyl)thian-4-amine can be represented using various chemical notation systems:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 207.34 g/mol |
IUPAC Name | N-(2-methylphenyl)thian-4-amine |
InChI | InChI=1S/C12H17NS/c1-10-4-2-3-5-12(10)13-11-6-8-14-9-7-11/h2-5,11,13H,6-9H2,1H3 |
InChI Key | YQSLLKBTRIUWRW-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=CC=C1NC2CCSCC2 |
The structure features a thian ring fused with a substituted phenyl group, contributing to its chemical reactivity and properties.
N-(2-methylphenyl)thian-4-amine can undergo several types of chemical reactions:
These reactions are crucial for modifying the compound for specific applications in research and industry.
The mechanism of action for N-(2-methylphenyl)thian-4-amine involves its interaction with biological targets such as receptors or enzymes. This interaction may modulate their activity, influencing various biochemical pathways. The precise molecular targets depend on the context of use, particularly in medicinal applications where it may exhibit pharmacological effects .
N-(2-methylphenyl)thian-4-amine exhibits several notable physical and chemical properties:
These properties influence its handling and application in laboratory settings.
N-(2-methylphenyl)thian-4-amine has several scientific uses:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3